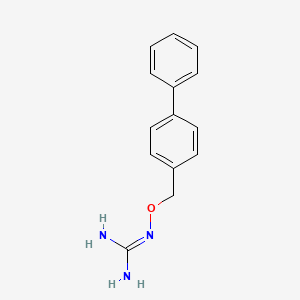

((p-Phenylbenzyl)oxy)guanidine

Descripción

Propiedades

Número CAS |

729-20-4 |

|---|---|

Fórmula molecular |

C14H15N3O |

Peso molecular |

241.29 g/mol |

Nombre IUPAC |

2-[(4-phenylphenyl)methoxy]guanidine |

InChI |

InChI=1S/C14H15N3O/c15-14(16)17-18-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H4,15,16,17) |

Clave InChI |

YAFAWKGEYJVRGG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CON=C(N)N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC=C(C=C2)CON=C(N)N |

Otros números CAS |

729-20-4 |

Origen del producto |

United States |

Synthetic Methodologies for the P Phenylbenzyl Oxy Guanidine Scaffold and Its Analogues

Established Synthetic Routes to Substituted Guanidines

The synthesis of substituted guanidines is a well-established field in organic chemistry, with numerous methods available for their preparation. bohrium.comresearchgate.net These methods can be broadly categorized based on the starting materials and the strategy used to construct the guanidine (B92328) core.

One of the most common and classical approaches involves the use of guanylating agents. rsc.org These are electrophilic reagents that react with amines to form the guanidine moiety. Common guanylating agents include S-methylisothiourea, pyrazole-1-carboxamidine, and triflyl guanidines. rsc.orgorganic-chemistry.org The choice of guanylating agent often depends on the desired substitution pattern and the reactivity of the amine substrate. For instance, the reaction of an amine with a cyanamide (B42294) derivative is a versatile method for preparing N,N'-disubstituted guanidines. google.com

Another widely used strategy is the reaction of amines with carbodiimides. rsc.org This method is considered highly efficient and atom-economical for producing N-substituted guanidines. rsc.org The reaction is often catalyzed by metal complexes, which allows for the synthesis of a wide variety of guanidine derivatives under mild conditions. rsc.org Thioureas also serve as important precursors for guanidine synthesis. rsc.org The conversion of thioureas to guanidines can be achieved using various reagents, including thiophilic metal salts and coupling agents. rsc.org

In recent years, catalytic methods for guanidine synthesis have gained significant attention. rsc.org These methods offer advantages such as high efficiency, broad substrate scope, and milder reaction conditions. For example, lanthanide amides have been shown to be highly effective catalysts for the guanylation of both aromatic and secondary amines. organic-chemistry.org

Strategies for Constructing Aryl-Ether Linkages (e.g., Williamson Ether Synthesis)

The construction of the aryl-ether linkage is a critical step in the synthesis of ((p-Phenylbenzyl)oxy)guanidine. The Williamson ether synthesis is a fundamental and widely employed method for forming this type of bond. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. wikipedia.org

In the context of synthesizing this compound, the Williamson ether synthesis would typically involve the reaction of a p-phenylbenzyl halide with a protected hydroxyguanidine derivative. The reaction is an S_N2 process, meaning it proceeds via a backside attack of the nucleophile on the electrophilic carbon. wikipedia.org For this reason, primary alkyl halides are the preferred substrates as secondary and tertiary halides are more prone to undergo elimination reactions. wikipedia.orgmasterorganicchemistry.com

The choice of solvent and base is crucial for the success of the Williamson ether synthesis. A common approach is to use the parent alcohol of the alkoxide as the solvent. masterorganicchemistry.com The alkoxide itself is typically generated by treating the corresponding alcohol with a strong base, such as sodium hydride or an alkali metal. byjus.com

While the Williamson ether synthesis is a powerful tool, it has limitations. For instance, the reaction can be challenging with sterically hindered substrates or when using weakly nucleophilic alcohols. masterorganicchemistry.comfrancis-press.com To overcome these challenges, various modifications and alternative methods have been developed. For example, catalytic versions of the Williamson ether synthesis have been reported that allow for the use of weaker alkylating agents at high temperatures. acs.org

Development of Convergent and Divergent Synthetic Approaches for this compound

The synthesis of a library of this compound analogues for structure-activity relationship (SAR) studies necessitates the development of efficient and flexible synthetic strategies. Both convergent and divergent approaches can be employed to achieve this goal.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different analogues. For the this compound scaffold, a divergent approach might begin with a common precursor containing the guanidine moiety, which is then functionalized with different aryl or benzyl (B1604629) groups. This approach is particularly useful for rapidly generating a large number of analogues with variations in a specific region of the molecule. For instance, a one-pot synthesis of diverse N,N'-disubstituted guanidines has been reported, which could be a valuable tool in a divergent synthetic strategy. rsc.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is a critical aspect of any synthetic endeavor to maximize yield and purity while minimizing side reactions. For the synthesis of this compound, several key parameters would need to be carefully controlled.

In the Williamson ether synthesis step, factors such as the choice of base, solvent, temperature, and reaction time can significantly impact the outcome. For example, the use of a non-polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can enhance the nucleophilicity of the alkoxide and improve the reaction rate. The temperature is another crucial parameter; while higher temperatures can accelerate the reaction, they can also promote side reactions like elimination.

In the guanidinylation step, the choice of the guanylating agent and the reaction conditions are paramount. The reactivity of the amine and the steric hindrance around the nitrogen atom will influence the choice of reagent and conditions. For instance, sterically hindered amines may require more reactive guanylating agents or higher reaction temperatures. uantwerpen.be Optimization studies for the synthesis of guanidines from amines via nitroguanidines have shown that precise control of temperature and reaction time can significantly improve yields. thieme-connect.com

The following table summarizes some of the reaction conditions that have been optimized for the synthesis of substituted guanidines, which could be applicable to the synthesis of this compound.

| Reaction Step | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Guanylation | N-Chlorophthalimide, Isocyanide, Amine | Acetonitrile | Room Temp | 28-68 | rsc.org |

| Guanylation | Amine, Cyanamide, Lewis Acid | Chlorobenzene | Room Temp | - | google.com |

| Guanylation | 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | - | 55-58 | up to 60 | thieme-connect.com |

| Guanylation | Isothiocyanate, Amine, DIB | Water | Room Temp | - | researchgate.net |

Chemo- and Regioselectivity in the Synthesis of this compound Derivatives

When synthesizing derivatives of this compound, controlling chemo- and regioselectivity is crucial to obtain the desired products. youtube.comnih.gov Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the preferential formation of one constitutional isomer over another. youtube.com

For instance, if the p-phenylbenzyl moiety contains other reactive functional groups, such as a hydroxyl or a carboxyl group, these may need to be protected to prevent unwanted side reactions during the guanidinylation or etherification steps. The choice of protecting groups is critical and must be compatible with the reaction conditions of subsequent steps.

Regioselectivity becomes a significant consideration when introducing substituents onto the aromatic rings of the biphenyl (B1667301) group or the phenyl ring of the benzyl group. The directing effects of existing substituents on the aromatic rings will determine the position of incoming electrophiles during electrophilic aromatic substitution reactions. For example, an electron-donating group on one of the phenyl rings will direct incoming electrophiles to the ortho and para positions.

The development of new synthetic methods that offer high chemo- and regioselectivity is an active area of research. mdpi.comrsc.org For example, catalyst-free, one-pot methods have been developed for the chemo- and regioselective synthesis of functionalized indoles and imidazoles. mdpi.com Such strategies could potentially be adapted for the selective functionalization of the this compound scaffold.

Synthesis of Structurally Diversified Analogues for Structure-Activity Relationship Studies

The synthesis of a diverse library of analogues is essential for establishing robust structure-activity relationships (SAR). This involves systematically modifying different parts of the this compound scaffold and evaluating the impact of these changes on biological activity.

Key areas for structural diversification include:

The Biphenyl Moiety: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the two phenyl rings can probe the importance of electronic and steric effects for biological activity.

The Benzyl Group: The methylene (B1212753) bridge of the benzyl group can be modified, for example, by introducing alkyl substituents or by replacing it with other linkers.

The Guanidine Group: The substitution pattern on the guanidine nitrogen atoms can be varied. This includes the synthesis of N-mono-, N,N'-di-, N,N',N''-tri-, and N,N',N'',N'''-tetrasubstituted guanidines.

The Oxyguanidine Linkage: The length and flexibility of the ether linkage can be altered by introducing additional methylene units or by replacing the ether oxygen with other atoms like sulfur or nitrogen.

The synthesis of these analogues can be achieved using the synthetic strategies outlined in the previous sections, particularly through the use of convergent and divergent approaches. The development of efficient and modular synthetic routes is crucial for the rapid generation of a large and diverse library of compounds for SAR studies. The synthesis of cyclic guanidine-containing natural products has spurred the development of new synthetic methods that could be applied to create conformationally constrained analogues of this compound. nih.gov

Molecular Target Identification and Biological Hypothesis Formulation for P Phenylbenzyl Oxy Guanidine Derivatives

Hypothesis Generation based on Guanidine (B92328) Pharmacophore Properties

The guanidine group, a key feature of ((p-Phenylbenzyl)oxy)guanidine, is protonated at physiological pH, forming a positively charged guanidinium (B1211019) cation. This cation possesses distinct properties that are central to the generation of biological hypotheses.

Cation-π Interactions: The delocalized positive charge of the guanidinium group allows for strong, non-covalent interactions with the electron-rich π systems of aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within proteins. nih.govnih.gov These cation-π interactions are considered significant in protein stability and molecular recognition. nih.govresearchgate.net Theoretical studies on complexes between the guanidinium cation and aromatic amino acids have confirmed the presence and importance of these interactions. nih.gov It is hypothesized that the phenylbenzyl moiety of the title compound could further enhance these interactions, providing a larger aromatic surface for π-stacking.

Hydrogen Bonding Capabilities: The guanidinium group is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with negatively charged or polar functional groups. researchgate.netnyu.edu It can form strong, bidentate hydrogen bonds with carboxylate, phosphate (B84403), and sulfate (B86663) groups found in various biological molecules. researchgate.netnih.gov This ability to form robust hydrogen-bonded ion pairs is thought to be crucial for the interaction of guanidinium-containing molecules with biological membranes and proteins. nih.gov For instance, the interaction between the guanidinium group of arginine and the phosphate groups of phospholipids (B1166683) is a well-established phenomenon. nih.gov

Exploration of Potential Receptor Binding Modalities

The structural similarities of guanidine derivatives to endogenous ligands have led to the exploration of their potential as modulators of various receptors.

5-HT5 Receptors: While direct evidence for this compound derivatives acting on 5-HT5 receptors is not available, the broader family of 5-hydroxytryptamine (5-HT) receptors is a known target for various therapeutic agents. nih.gov Given the diverse pharmacology of guanidine-containing compounds, their potential to interact with less-explored serotonin (B10506) receptor subtypes like 5-HT5 remains an area of interest for future investigation.

NPY Y5 Antagonists: The neuropeptide Y (NPY) Y5 receptor is a key player in the regulation of energy homeostasis and is considered a target for the treatment of obesity. nih.gov The development of potent and selective NPY Y5 receptor antagonists has been an active area of research. nih.gov Although specific studies on this compound derivatives are lacking, the general ability of guanidine-containing molecules to interact with G-protein coupled receptors makes the NPY Y5 receptor a plausible, albeit speculative, target.

Investigation of Ion Channel Modulation Hypotheses

Guanidine and its derivatives have a well-documented history of interacting with various ion channels, leading to hypotheses about their potential modulatory effects.

Voltage-Gated Potassium (Kv) Channels: Guanidine and its analogs are known inhibitors of voltage-gated potassium (Kv) channels. nih.govnih.gov This inhibition is thought to occur through binding within the intracellular pore of the channel, which perturbs a hydrophobic subunit interface and stabilizes a closed state of the channel. nih.govnih.gov This mechanism underlies the therapeutic use of guanidine in certain neuromuscular diseases. nih.gov The diverse family of Kv channels, with their various physiological roles, presents a range of potential targets for guanidine derivatives. mdpi.com

Sodium (Na+) Channels: Guanidine derivatives have also been shown to interact with voltage-gated sodium channels. nih.govnih.govsemanticscholar.org Some alkylguanidines can block open sodium channels from the intracellular side in a time- and voltage-dependent manner, a mechanism that bears resemblance to the natural inactivation process of these channels. nih.govnih.gov The interaction of guanidinium neurotoxins, such as tetrodotoxin (B1210768) (TTX), with the outer vestibule of sodium channels is another well-studied example of guanidine-mediated channel modulation. frontiersin.orgacs.org

Mechanistic Hypotheses for Antimicrobial Activity

The guanidine moiety is a common feature in many antimicrobial agents, and several mechanistic hypotheses have been proposed to explain its bactericidal effects. mdpi.comnih.govpharmjournal.ru

Membrane Disruption: A primary hypothesis for the antimicrobial action of guanidine-containing compounds is their ability to disrupt bacterial cell membranes. nih.govnih.gov The positively charged guanidinium group can interact electrostatically with the negatively charged components of bacterial membranes, such as phospholipids and teichoic acids. nih.gov This interaction can lead to membrane depolarization, increased permeability, and ultimately, cell lysis. nih.gov The amphiphilic nature of some guanidine derivatives, possessing both a polar guanidine head and a lipophilic tail, can facilitate their insertion into and disruption of the lipid bilayer. nih.gov

Enzyme Inhibition: Guanidine compounds can also exert their antimicrobial effects by inhibiting essential bacterial enzymes. rapidlabs.co.uk The ability of the guanidinium group to interact with active sites containing negatively charged amino acid residues makes it a potential inhibitor for a variety of enzymes. For instance, guanidine is known to inhibit the activity of ribonucleases (RNases). rapidlabs.co.uk

Hypothesized Roles in Protein-Protein Interactions and Nucleic Acid Modulation

The unique binding properties of the guanidinium group suggest potential roles for this compound derivatives in modulating protein-protein interactions and interacting with nucleic acids.

Protein-Protein Interactions: The guanidinium group of arginine plays a critical role in many protein-protein interactions by forming salt bridges and hydrogen bonds with acidic residues on partner proteins. It has been shown that guanidinium can specifically bind to arginine-binding sites on proteins, potentially modulating their function and stability. nih.gov Guanidine hydrochloride is a well-known protein denaturant at high concentrations, acting by disrupting the non-covalent interactions that maintain a protein's three-dimensional structure. qinmuchem.comnih.govacs.orgrsc.org

Nucleic Acid Modulation: The positively charged guanidinium group can interact with the negatively charged phosphate backbone of nucleic acids. pnas.org This has led to the development of guanidine-modified peptide nucleic acids (GPNAs) and other guanidinium-containing molecules designed to bind to DNA or RNA. nih.govrsc.orgacs.org These interactions can potentially interfere with processes such as replication and transcription. acs.org Modifications of natural products with a guanidine moiety have been shown to enhance their RNA-targeting capabilities. rsc.org

Investigation of Molecular Mechanisms of Action of P Phenylbenzyl Oxy Guanidine and Analogues

Elucidation of Target Engagement Mechanisms through Biochemical Assays

To understand how ((p-Phenylbenzyl)oxy)guanidine may exert a biological effect, the first step would be to identify its molecular targets. Biochemical assays are fundamental to this process. These assays would involve screening the compound against a panel of purified proteins, enzymes, or nucleic acids to identify any binding interactions. Techniques such as affinity chromatography, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) could provide quantitative data on binding affinity and thermodynamics. Without such studies on this compound, its specific cellular interactors remain unknown.

Analysis of Membrane Interaction and Permeabilization Processes

Many guanidinium-containing molecules are known to interact with and disrupt cellular membranes, a property attributed to the positively charged guanidinium (B1211019) group. This interaction is often driven by electrostatic forces between the cationic guanidinium moiety and anionic components of microbial or mammalian cell membranes.

Future research on this compound would likely involve assays to assess its membrane-disrupting capabilities. This could include:

Liposome leakage assays: Using fluorescent dyes encapsulated within artificial lipid vesicles (liposomes) to determine if the compound can induce membrane permeabilization.

Hemolysis assays: Measuring the release of hemoglobin from red blood cells to assess lytic activity against mammalian cell membranes.

Electrophysiological studies: Techniques like patch-clamping could reveal if the compound forms pores or channels within the membrane.

Currently, no such data are available for this compound.

Assessment of Enzyme Inhibition or Activation Kinetics

Should initial screening identify an enzyme as a potential target of this compound, detailed kinetic studies would be necessary to characterize the nature of the interaction. These studies aim to determine whether the compound acts as an inhibitor or an activator and to elucidate its mechanism.

Standard enzyme kinetic analyses would involve measuring the rate of the enzymatic reaction at various substrate and compound concentrations. The resulting data, often visualized using Lineweaver-Burk or Michaelis-Menten plots, would help to determine key parameters such as the inhibition constant (K_i) or activation constant (K_a) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). As of now, no enzymes have been identified as targets for this compound, and therefore no kinetic data exist.

Characterization of Receptor-Ligand Binding Dynamics (e.g., competitive binding assays)

Guanidine (B92328) moieties are present in ligands for various receptors, including neuropeptide receptors. Investigating whether this compound binds to specific receptors would be a critical area of research. Competitive binding assays are a primary tool for this purpose. In these experiments, a known radiolabeled or fluorescently tagged ligand for a specific receptor is used in the presence of varying concentrations of the unlabeled test compound, in this case, this compound.

A reduction in the signal from the labeled ligand would indicate that the test compound is competing for the same binding site. This would allow for the determination of the binding affinity (often expressed as the IC_50 or K_i value). There are currently no published studies characterizing the receptor binding profile of this compound.

Studies on Modulation of Cellular Signaling Pathways

The binding of a ligand to a receptor or the inhibition of an enzyme typically triggers a cascade of downstream events known as cellular signaling pathways. To understand the functional consequences of this compound's potential interactions, it would be essential to study its effects on these pathways.

Techniques such as Western blotting, ELISA, or reporter gene assays could be used to measure changes in the phosphorylation status of key signaling proteins or alterations in gene expression. For instance, if the compound were to interact with a G-protein coupled receptor, researchers would investigate downstream markers like cyclic AMP (cAMP) or intracellular calcium levels. No such investigations have been reported for this compound.

Investigation of Molecular Interactions at the Active Site or Binding Interface

Once a specific target (e.g., an enzyme or receptor) is identified and the interaction is characterized, high-resolution structural biology techniques would be employed to visualize the precise molecular interactions. X-ray crystallography or cryo-electron microscopy could provide a three-dimensional structure of this compound bound to its target.

These structural data are invaluable for understanding the basis of binding specificity and affinity. They can reveal key hydrogen bonds, hydrophobic interactions, or electrostatic interactions between the compound and the amino acid residues of the protein's active site or binding pocket. For example, studies on other guanidinium-containing ligands have shown the importance of hydrogen bonding and cation-π interactions with guanine (B1146940) bases in the binding pocket. Such detailed structural information is not available for this compound.

An in-depth analysis of the structure-activity relationships (SAR) surrounding the chemical compound this compound reveals a landscape rich with potential for therapeutic agent design. The following article explores the rational design of its derivatives through systematic modifications, bioisosteric replacements, and computational modeling.

Structure Activity Relationship Sar Studies and Rational Design of P Phenylbenzyl Oxy Guanidine Derivatives

The development of novel therapeutic agents from a lead compound like ((p-Phenylbenzyl)oxy)guanidine hinges on a deep understanding of its structure-activity relationships (SAR). This involves systematically altering different parts of the molecule—the guanidine (B92328) head, the phenylbenzyl tail, and the connecting bridge—to observe the effects on biological activity. Such studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Preclinical in Vitro Pharmacological Investigations of P Phenylbenzyl Oxy Guanidine Derivatives

Cell-Based Assays for Functional Efficacy and Modulatory Effects

Cell-based assays represent a cornerstone in the initial assessment of a compound's biological activity. These assays, conducted on living cells, provide a physiologically relevant context to evaluate the functional consequences of compound exposure. For ((p-Phenylbenzyl)oxy)guanidine derivatives, a battery of cell-based assays would be employed to determine their efficacy and modulatory effects across various cellular processes.

Initial screening often involves viability and cytotoxicity assays in a panel of cell lines to establish a therapeutic window. Subsequently, more specific functional assays are conducted based on the therapeutic target of interest. For instance, if the compound is being investigated for anticancer properties, assays measuring cell proliferation, apoptosis, and cell cycle arrest would be critical. The functional efficacy is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which provide a measure of the compound's potency.

Modulatory effects, which can be more subtle than overt cytotoxicity, are also investigated. These can include changes in gene expression, protein activation states, or the secretion of signaling molecules. Reporter gene assays, where the expression of a reporter protein is linked to the activity of a specific signaling pathway, are a common tool to probe these effects.

Biochemical Assays for Target Specificity and Potency

To complement cell-based studies, biochemical assays are utilized to dissect the direct interaction between this compound derivatives and their putative molecular targets. These assays, which use purified proteins or enzymes, are instrumental in confirming target engagement and determining the intrinsic potency of the compound in a simplified, cell-free environment.

A primary goal of biochemical assays is to determine the binding affinity of the compound for its target. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide detailed information on the kinetics and thermodynamics of the binding interaction, yielding parameters like the dissociation constant (Kd). Enzyme inhibition assays are also crucial for compounds targeting enzymatic activity. These assays measure the effect of the compound on the rate of an enzymatic reaction and are used to calculate the inhibitory constant (Ki).

The specificity of the interaction is another critical aspect addressed through biochemical assays. This involves screening the compound against a panel of related and unrelated proteins to ensure that it does not exhibit significant off-target activity, which could lead to unwanted side effects.

High-Throughput Screening Methodologies for Biological Activity Profiling

High-throughput screening (HTS) methodologies are essential for rapidly evaluating large libraries of compounds, including various derivatives of this compound, to identify those with desired biological activities. nih.govmdpi.com These automated platforms enable the testing of thousands of compounds in a short period, accelerating the drug discovery process. researchgate.net HTS can be broadly categorized into two approaches: target-based screening and phenotypic screening. mdpi.com

The development of a robust and reliable HTS assay is critical for success. researchgate.net This involves optimizing assay conditions, miniaturizing the assay to reduce reagent consumption, and implementing stringent quality control measures to ensure the data is accurate and reproducible. researchgate.net Biophysical methods are often employed to validate hits from HTS campaigns, helping to eliminate artifacts and confirm true binding interactions. nih.gov

Investigation of Cellular Uptake and Intracellular Localization

The ability of a compound to cross the cell membrane and reach its intracellular target is a key determinant of its efficacy. For guanidinium-containing compounds like this compound derivatives, cellular uptake is often a critical consideration. The guanidinium (B1211019) group, being positively charged at physiological pH, can facilitate cellular entry through interactions with negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans. nih.gov

Studies investigating the cellular uptake of these compounds often employ fluorescently labeled analogs. rsc.orgnih.gov Techniques such as fluorescence microscopy and flow cytometry can then be used to visualize and quantify the amount of compound that has entered the cells. nih.gov These studies can also provide insights into the mechanism of uptake, for instance, whether it is an energy-dependent process.

Determining the intracellular localization of the compound is equally important. This can be achieved through co-localization studies using fluorescent dyes that specifically stain different organelles, such as the mitochondria, endoplasmic reticulum, or nucleus. Understanding where the compound accumulates within the cell can provide valuable clues about its mechanism of action and potential off-target effects.

Assessment of Subcellular Mechanistic Effects (e.g., mitochondrial function, ion fluxes)

Once a compound is inside the cell, it can exert a variety of effects on subcellular organelles and processes. Given that some guanidine (B92328) derivatives are known to affect mitochondrial function, investigating the impact of this compound derivatives on this organelle is of particular interest. nih.govnih.gov Assays measuring mitochondrial respiration, membrane potential, and the production of reactive oxygen species can reveal if the compound interferes with cellular energy metabolism. nih.gov Phenethylbiguanide, for example, has been shown to be a potent inhibitor of mitochondrial respiration in vitro. nih.gov

Beyond mitochondria, the effects on other subcellular processes, such as ion fluxes across membranes, are also important to assess. Changes in intracellular calcium levels, for instance, can have profound effects on a wide range of cellular signaling pathways. Specific ion-sensitive fluorescent dyes can be used to monitor these changes in real-time following compound treatment.

Computational Chemistry and Molecular Modeling Approaches for P Phenylbenzyl Oxy Guanidine Systems

Ligand-Based and Structure-Based Drug Design Methodologies

The quest for novel drugs can be broadly categorized into two computational strategies: ligand-based and structure-based drug design. Both methodologies offer unique advantages in the study of ((p-Phenylbenzyl)oxy)guanidine.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active compounds, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. For this compound, a pharmacophore model would highlight the key functional groups, such as the guanidine (B92328) group, the phenylbenzyl moiety, and the ether linkage, and their spatial arrangement necessary for its therapeutic effect. This model can then be used to screen large virtual libraries for new molecules that fit the pharmacophore and are therefore likely to be active.

Structure-based drug design , conversely, is applicable when the 3D structure of the target protein or enzyme is available, often determined through techniques like X-ray crystallography or NMR spectroscopy. This powerful approach allows for the direct investigation of how a ligand, such as this compound, binds to its target. uni-konstanz.de By understanding the specific interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, researchers can rationally design modifications to the ligand to improve its binding affinity and selectivity. For instance, if the phenyl group of this compound fits into a hydrophobic pocket of the target, modifications to this group could be explored to enhance this interaction.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govnih.gov It is a cornerstone of structure-based drug design, providing valuable insights into the binding mode and affinity of a ligand for its target. In the case of this compound, docking simulations can be performed against a relevant biological target to predict how it binds within the active site.

The process involves generating a multitude of possible binding poses of the ligand within the target's binding pocket and then using a scoring function to rank these poses based on their predicted binding affinity. The results of a docking study can reveal key amino acid residues that interact with the ligand and the nature of these interactions. For example, a docking simulation might show that the guanidine group of this compound forms crucial hydrogen bonds with specific aspartate or glutamate (B1630785) residues in the active site of a target enzyme. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | ASP120, GLU234, PHE88, TYR156 |

| Types of Interactions | Hydrogen bonds, Hydrophobic interactions, Pi-Pi stacking |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. uni-konstanz.denih.gov This technique is crucial for understanding the conformational flexibility of this compound and the stability of its complex with a biological target. oup.comoup.com

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of molecules. researchgate.net These methods can be applied to this compound to understand its intrinsic properties, such as its charge distribution, molecular orbitals, and electrostatic potential. asianpubs.org

DFT calculations can help to rationalize the observed reactivity of the molecule and to predict its behavior in different chemical environments. For instance, the calculated electrostatic potential map can indicate the regions of the molecule that are most likely to engage in electrostatic interactions, such as the positively charged guanidinium (B1211019) group. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's electron-donating and electron-accepting capabilities, which are crucial for understanding its reactivity and potential for forming covalent bonds with a target. nih.gove-journals.in

Table 2: Exemplary DFT-Calculated Properties for this compound

| Property | Calculated Value |

| Dipole Moment (Debye) | 3.2 |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| Mulliken Charge on Guanidinium Group | +0.8 |

This table presents hypothetical data for illustrative purposes.

Virtual Screening and De Novo Design of this compound Analogues

Computational techniques are instrumental in the discovery of new lead compounds through virtual screening and the design of novel molecules via de novo design.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach can be either ligand-based, using a pharmacophore model derived from this compound, or structure-based, using molecular docking to screen compounds against the target's binding site. Virtual screening can significantly accelerate the drug discovery process by prioritizing a smaller, more manageable number of compounds for experimental testing.

De novo design , on the other hand, involves the computational construction of novel molecules from scratch. nih.gov These algorithms can "grow" a molecule within the active site of a target protein, optimizing its structure to maximize its binding affinity. Starting with a fragment of this compound or even just a few key interaction points, de novo design programs can generate a diverse range of novel chemical structures with the potential for improved potency and selectivity.

Table 3: Hypothetical Virtual Screening Hits Based on this compound Scaffold

| Compound ID | Predicted Binding Affinity (kcal/mol) | Key Structural Modification |

| Analog-1 | -9.2 | Addition of a hydroxyl group to the phenyl ring |

| Analog-2 | -9.0 | Replacement of the ether linkage with a thioether |

| Analog-3 | -8.8 | Introduction of a fluorine atom on the benzyl (B1604629) group |

This table presents hypothetical data for illustrative purposes.

Cheminformatics Approaches for Chemical Space Exploration and Property Prediction

Cheminformatics combines chemistry, computer science, and information science to analyze and manage large datasets of chemical information. In the context of this compound, cheminformatics approaches can be used to explore the surrounding "chemical space" and to predict the properties of its analogues.

By analyzing large chemical databases, it is possible to identify other compounds with similar structural features to this compound and to explore the diversity of known guanidine-containing molecules. Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed. These models use statistical methods to correlate the chemical structure of a molecule with its biological activity or physicochemical properties. A QSAR model for this compound analogues could predict their potency based on various molecular descriptors, while a QSPR model could predict properties like solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

Advanced Research Applications and Future Perspectives for the P Phenylbenzyl Oxy Guanidine Scaffold

Development as Chemical Probes for Investigating Biological Processes

Chemical probes are essential small molecules for dissecting complex biological pathways and validating drug targets. nih.gov The ((p-Phenylbenzyl)oxy)guanidine scaffold is a promising candidate for the development of such probes due to the inherent properties of the guanidinium (B1211019) group in molecular recognition. sci-hub.se

The design of a chemical probe based on this compound would involve the incorporation of a reporter group, such as a fluorophore or a radioisotope, to enable detection and quantification. nih.gov For instance, a fluorescent tag could be appended to the phenyl ring distant from the guanidine (B92328) moiety to minimize interference with its potential binding interactions. Such a probe could be used in fluorescence microscopy to visualize the subcellular localization of its target proteins or in fluorescence polarization assays to quantify binding affinities.

Another strategy involves creating activity-based probes (ABPs). If this compound is found to inhibit a particular enzyme, an ABP could be designed by incorporating a reactive group that forms a covalent bond with the enzyme's active site. nih.gov This would allow for the specific labeling and identification of the target enzyme from complex biological samples. The biphenyl (B1667301) portion of the molecule offers synthetic handles for the attachment of clickable tags (e.g., alkynes or azides) for use in bioorthogonal chemistry, facilitating target identification and proteome-wide selectivity profiling.

Table 1: Potential Chemical Probes Based on the this compound Scaffold

| Probe Type | Reporter/Tag | Potential Application |

| Fluorescent Probe | Bodipy-FL, Rhodamine | Cellular imaging, binding assays |

| Radioligand | Tritium (³H) | Target occupancy studies |

| Activity-Based Probe | Michael acceptor, fluorophosphonate | Covalent labeling of target enzymes |

| Photoaffinity Probe | Diazirine, Benzophenone | Covalent cross-linking to binding partners |

| Clickable Probe | Alkyne, Azide (B81097) | Target identification via CuAAC or SPAAC |

Potential Applications in Organocatalysis and Asymmetric Synthesis

Guanidines and their derivatives have emerged as powerful organocatalysts, primarily due to their strong Brønsted basicity and their ability to act as hydrogen-bond donors. researchgate.netthieme-connect.com Chiral guanidines, in particular, are highly effective in a multitude of asymmetric transformations, inducing stereoselectivity. rsc.org

The this compound scaffold could be developed into a novel class of organocatalysts. By introducing chiral elements into the p-phenylbenzyl portion of the molecule, it would be possible to create catalysts for asymmetric synthesis. For example, a chiral center could be installed in the benzylic position, or atropisomeric chirality could be introduced through substitution on the biphenyl system.

These chiral catalysts could potentially be applied to a range of reactions, including:

Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated compounds. ineosopen.org

Henry (Nitroaldol) Reactions: Facilitating the reaction between a nitroalkane and an aldehyde or ketone. ineosopen.org

Epoxidations: A bifunctional guanidine-urea catalyst has been shown to be effective in the asymmetric epoxidation of enones. organic-chemistry.org

Phase-Transfer Catalysis: Chiral guanidinium salts can act as phase-transfer catalysts for reactions such as the alkylation of glycine (B1666218) Schiff bases. ineosopen.org

The catalytic cycle would likely involve the guanidine moiety deprotonating the pro-nucleophile, with the resulting guanidinium ion and the chiral scaffold creating a structured environment that directs the stereochemical outcome of the reaction. researchgate.net

Strategies for Conjugation to Biomolecules for Targeted Delivery (e.g., oligonucleotides)

The targeted delivery of therapeutic agents to specific cells or tissues is a major goal in drug development. The guanidinium group is well-known for its ability to mimic the side chain of arginine and interact with cell membranes, facilitating cellular uptake. This property makes guanidine-containing molecules attractive for conjugation to biomolecules like antisense oligonucleotides, siRNAs, and peptides to enhance their delivery and efficacy. nih.govnih.gov

The this compound scaffold can be readily adapted for conjugation. A linker arm could be attached to the phenyl ring, terminating in a reactive group suitable for conjugation chemistry.

Common conjugation strategies include:

Amide Bond Formation: The linker could terminate in a carboxylic acid or an amine, allowing for standard peptide coupling to an amine or carboxylic acid on the biomolecule.

Click Chemistry: The linker could be functionalized with an azide or alkyne for copper-catalyzed or strain-promoted alkyne-azide cycloaddition.

Thiol-Maleimide Ligation: A maleimide (B117702) group on the linker could react with a thiol on a cysteine residue of a peptide or a modified oligonucleotide.

Recent studies have demonstrated that incorporating guanidine-containing linkages directly into the backbone of oligonucleotides can significantly enhance their potency and durability in the central nervous system. nih.govresearchgate.net Similar strategies could be envisioned for this compound, where it is used as a building block in the solid-phase synthesis of modified oligonucleotides. nih.gov Such conjugates could potentially offer improved pharmacokinetic properties and better tissue penetration. researchgate.net

Exploration of Novel Therapeutic Hypotheses based on Mechanism of Action

The guanidine functional group is present in numerous biologically active compounds with a wide range of therapeutic applications. tandfonline.comrsc.org These include agents acting on the central nervous system, anti-inflammatory drugs, and inhibitors of enzymes like nitric oxide synthase (NOS) and the Na+/H+ exchanger. nih.govresearchgate.net The structural features of this compound suggest several plausible therapeutic hypotheses that could be explored.

Potential Therapeutic Targets and Hypotheses:

| Potential Target Class | Therapeutic Hypothesis | Rationale |

| Nitric Oxide Synthase (NOS) | Inhibition of NOS for inflammatory conditions or neurodegenerative diseases. | Many guanidine-containing molecules are known to be potent inhibitors of NOS isoforms. The benzyloxyguanidine moiety is a known pharmacophore for NOS inhibition. |

| Na+/H+ Exchanger (NHE) | NHE inhibition for cardioprotection or treatment of ischemia-reperfusion injury. | Guanidine derivatives have been developed as inhibitors of this ion transporter. |

| Kinases | Inhibition of specific protein kinases involved in cancer or inflammation. | Quinazoline- and quinoline-containing guanidines have been reported as p56 tyrosine kinase inhibitors. sci-hub.se The biphenyl moiety could serve as a scaffold for kinase inhibitor design. |

| Antimicrobial Agents | Development of new antibacterial or antifungal agents. | The guanidine group is found in several natural and synthetic antimicrobial compounds. researchgate.net |

Initial investigations would involve screening this compound against a panel of these targets. Should activity be observed, structure-activity relationship (SAR) studies would be undertaken by synthesizing analogs with modifications to the biphenyl system to optimize potency and selectivity.

Integration into Multicomponent Reaction Methodologies for Library Synthesis

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry, allowing for the rapid synthesis of diverse compound libraries from simple starting materials in a single step. acs.org Guanidines can be synthesized through various methods, including the guanylation of amines, which can be integrated into MCR workflows. organic-chemistry.org

The this compound scaffold could serve as a core structure for generating a library of related compounds. For example, a three-component reaction could be devised involving an aryl halide (providing the p-phenylbenzyl moiety), cyanamide (B42294), and a diverse set of amines. organic-chemistry.org This would allow for the rapid generation of a library of N-substituted ((p-Phenylbenzyl)oxy)guanidines.

Alternatively, if ((p-Phenylbenzyl)oxy)amine is used as a starting material, it could participate in MCRs that form heterocyclic structures incorporating the guanidine functionality. The ability to quickly generate a library of analogs is crucial for the efficient exploration of the chemical space around this scaffold, accelerating the discovery of compounds with desirable biological or catalytic properties. The synthesis of guanidinium-derived receptor libraries on solid-phase has been demonstrated, providing a template for how such libraries could be constructed and screened. nih.gov

Contribution to Fundamental Understanding of Guanidine Chemistry and its Biological Relevance

The study of novel guanidine-containing molecules like this compound contributes to the fundamental understanding of this important functional group. ineosopen.org While the basicity and hydrogen-bonding capabilities of guanidines are well-established, the influence of more complex substituents, such as the p-phenylbenzyl group, on these properties is less understood.

Key areas of fundamental research include:

Physicochemical Properties: Detailed studies of the pKa, lipophilicity, and conformational preferences of this compound and its derivatives would provide valuable data for computational models and SAR studies. The substitution on the nitrogen atoms can considerably decrease the pKa values. sci-hub.se

Coordination Chemistry: The guanidinate anion derived from this scaffold could be used as a ligand for various metal centers, potentially leading to new catalysts or materials with interesting electronic properties. nih.govrsc.org

Supramolecular Chemistry: The guanidinium group's ability to bind anions through hydrogen bonding is a key feature. sci-hub.se Investigating how the bulky p-phenylbenzyl group modulates this binding could lead to the development of new anion receptors with unique selectivities.

Biological Recognition: Elucidating the specific biological targets of this compound would add to the growing knowledge of how guanidine-containing molecules achieve their biological effects, contributing to the broader field of medicinal chemistry and drug design. researchgate.netnih.gov

Each new guanidine derivative that is synthesized and characterized provides another data point, refining our understanding of how structure dictates function in this versatile class of compounds. rsc.org

Q & A

Q. What are the standard synthetic routes for preparing ((p-Phenylbenzyl)oxy)guanidine, and how can reaction conditions be optimized?

Methodological Answer:

- Core Strategy : Synthesis typically involves coupling a p-phenylbenzyl ether derivative with a guanidine precursor. For example, guanidine derivatives are often synthesized via nucleophilic substitution or condensation reactions using activated intermediates like trifluoromethylsulfonyl-guanidine (e.g., , Procedure S11).

- Optimization :

- Catalysts : Transition metal catalysts (e.g., palladium or copper) improve yields in aryl-ether bond formation (similar to quinazoline synthesis in ).

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to protect reactive guanidine nitrogens during synthesis (, Procedure S10).

- Solvent/Temperature : Polar aprotic solvents (DMF, DMSO) at 60–100°C enhance solubility and reaction rates ().

- Validation : Monitor reactions via TLC or HPLC () and confirm purity through elemental analysis (e.g., , Table S12).

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- Spectroscopic Techniques :

- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (, Table S12).

- X-ray Crystallography : Resolve crystal structure for absolute configuration (analogous to guanidine-Pt complexes in ).

Q. What stability considerations are critical for handling this compound?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N) at –20°C to prevent hydrolysis or oxidation ().

- Reactivity : Guanidines are prone to protonation under acidic conditions; avoid strong acids/bases unless intentional ().

- Decomposition Byproducts : Monitor for phenylglyoxal derivatives, which may form via oxidation ().

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Hypothesis Testing :

- In Vitro Assays : Conduct dose-response studies across multiple cell lines to rule out cell-specific effects (e.g., ’s anti-cancer assays).

- Target Engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to suspected targets (e.g., enzymes in ).

- Data Normalization : Include positive controls (e.g., known kinase inhibitors) to calibrate activity thresholds ().

- Meta-Analysis : Compare results across studies using standardized metrics (e.g., IC, EC) and adjust for experimental variables (pH, solvent).

Q. What strategies are effective for modifying the this compound scaffold to enhance selectivity in enzyme inhibition?

Methodological Answer:

- Structural Tuning :

- Computational Modeling :

Q. How can researchers resolve synthetic challenges in scaling up this compound derivatives?

Methodological Answer:

- Process Chemistry :

- Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., guanidine activation in ).

- Workflow Optimization : Replace chromatographic purification with crystallization (e.g., , Table S12).

- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or water-miscible alternatives ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.